molecular formula C11H9NO2 B14884500 3-(4-Acetylphenyl)-3-oxopropanenitrile

3-(4-Acetylphenyl)-3-oxopropanenitrile

Cat. No.: B14884500
M. Wt: 187.19 g/mol
InChI Key: HPCRWNNXEQEGAS-UHFFFAOYSA-N
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Description

3-(4-Acetylphenyl)-3-oxopropanenitrile is an organic compound that features a nitrile group, a ketone group, and an acetyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylphenyl)-3-oxopropanenitrile typically involves the reaction of 4-acetylbenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetylphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Nitro, halogen, or sulfonyl derivatives of the phenyl ring.

Scientific Research Applications

3-(4-Acetylphenyl)-3-oxopropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Acetylphenyl)-3-oxopropanenitrile involves its interaction with various molecular targets, such as enzymes or receptors. The nitrile and ketone groups can form hydrogen bonds or covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The phenyl ring can participate in π-π interactions with aromatic amino acids in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Acetylphenyl)-3-oxopropanenitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and industry.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

3-(4-acetylphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C11H9NO2/c1-8(13)9-2-4-10(5-3-9)11(14)6-7-12/h2-5H,6H2,1H3

InChI Key

HPCRWNNXEQEGAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)CC#N

Origin of Product

United States

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